cis-3-Nonen-1-ol

Descripción general

Descripción

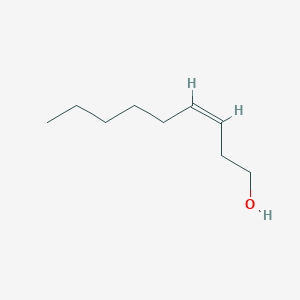

cis-3-Nonen-1-ol: is an organic compound with the molecular formula C9H18O . It is a colorless liquid with a fresh, waxy, green, melon-like aroma. This compound is found naturally in various plants and fruits, and it is also released by certain insects during mating calls . It is used primarily as a flavoring agent and in fragrance formulations .

Aplicaciones Científicas De Investigación

cis-3-Nonen-1-ol has various applications in scientific research:

Mecanismo De Acción

Target of Action

cis-3-Nonen-1-ol is primarily used as a flavoring agent . It is known for its fresh, tropical, and melon notes . The primary targets of this compound are the olfactory receptors in the nose that detect smell. These receptors play a crucial role in the perception of flavor and aroma.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other aroma compounds can affect the perception of its smell. Additionally, factors such as temperature and pH could potentially influence its stability and efficacy. It is recommended to store this compound in a tightly closed container in a cool, dry, well-ventilated area, away from strong oxidizing agents .

Análisis Bioquímico

Biochemical Properties

The role of cis-3-Nonen-1-ol in biochemical reactions is not fully understood. It is known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may vary depending on the specific biochemical context .

Cellular Effects

Preliminary research suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. This could include changes in the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound may vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound may be involved in various metabolic pathways. This could include interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound may be transported and distributed within cells and tissues in a variety of ways. This could involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Hydroformylation of 1-Octene: One common method for synthesizing cis-3-Nonen-1-ol involves the hydroformylation of 1-octene, followed by hydrogenation.

Reduction of cis-3-Nonenal: Another method involves the reduction of cis-3-Nonenal using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production of this compound often involves the continuous flow process, where the intermediate products are drawn and converted into the final product through catalytic hydration or saponification .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: cis-3-Nonen-1-ol can undergo oxidation reactions to form cis-3-Nonenoic acid.

Reduction: The compound can be reduced to cis-3-Nonane using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Thionyl chloride.

Major Products:

Oxidation: cis-3-Nonenoic acid.

Reduction: cis-3-Nonane.

Substitution: cis-3-Nonenyl halides.

Comparación Con Compuestos Similares

cis-3-Nonenal: An aldehyde with a similar structure but different functional group.

cis-6-Nonen-1-ol: Another isomer with the double bond at a different position.

3-Nonen-1-ol (E-isomer): The trans isomer of cis-3-Nonen-1-ol.

Uniqueness: this compound is unique due to its specific double bond configuration, which imparts distinct olfactory properties compared to its isomers and other similar compounds. Its role as a pheromone in insects and its application in the flavor and fragrance industry further highlight its uniqueness .

Actividad Biológica

cis-3-Nonen-1-ol (C9H18O) is a colorless organic compound characterized by its fresh, waxy, green, melon-like aroma. It is naturally present in various plants and fruits and plays a significant role in insect communication. This article delves into the biological activities of this compound, examining its biochemical properties, mechanisms of action, and applications in various fields.

| Property | Value |

|---|---|

| Molecular Formula | C9H18O |

| Molecular Weight | 142.24 g/mol |

| Density | 0.843 g/mL at 25 °C |

| Boiling Point | 107-109 °C |

| Flash Point | 144 °F |

This compound exhibits biological activity primarily through its interactions with various biomolecules. The compound is known to influence cell signaling pathways, gene expression, and cellular metabolism, although the exact mechanisms remain partially understood.

Cellular Effects

Preliminary studies indicate that this compound may affect:

- Cell Signaling : It potentially modulates pathways involved in cellular responses.

- Gene Expression : Changes in gene expression patterns have been observed in response to this compound.

- Metabolic Activity : It may alter metabolic processes within cells.

Ecological Significance

Research highlights the ecological role of this compound in insect communication. It acts as a pheromone for certain insects, such as the banana stem weevil (Odoiporus longicollis), enhancing mating calls and influencing trap effectiveness when combined with other compounds like methyl jasmonate.

Flavor and Fragrance Industry

This compound is widely used as a flavoring agent due to its pleasant aroma. It is a key component in the formulation of various food products and fragrances.

Antimicrobial Properties

Studies are investigating the potential antimicrobial effects of this compound. Its interaction with bacterial membranes suggests it may disrupt bacterial growth, making it a candidate for further research in antimicrobial applications .

Insect Behavior Studies

The compound's role in insect communication has led to its use in pest control strategies. By understanding how this compound influences insect behavior, researchers aim to develop more effective traps and control measures for agricultural pests.

Case Studies

- Insect Communication : A study demonstrated that combining this compound with host plant extracts significantly improved trap effectiveness for Odoiporus longicollis, highlighting its potential utility in integrated pest management.

- Antimicrobial Testing : Research conducted on various bacterial strains showed that this compound exhibits inhibitory effects against specific pathogens, suggesting its use as a natural preservative or therapeutic agent .

Propiedades

IUPAC Name |

(Z)-non-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-2-3-4-5-6-7-8-9-10/h6-7,10H,2-5,8-9H2,1H3/b7-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFTBJDZSLBRRMC-SREVYHEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60884464 | |

| Record name | 3-Nonen-1-ol, (3Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colourless liquid; waxy green melon aroma | |

| Record name | cis-3-Nonen-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2151/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

107.00 to 109.00 °C. @ 20.00 mm Hg | |

| Record name | (Z)-3-Nonen-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030959 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble to insoluble in water, Soluble (in ethanol) | |

| Record name | cis-3-Nonen-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2151/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.841-0.849 (20º) | |

| Record name | cis-3-Nonen-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2151/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

10340-23-5 | |

| Record name | (Z)-3-Nonen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10340-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nonen-1-ol, (3Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010340235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nonen-1-ol, (3Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Nonen-1-ol, (3Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-non-3-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-NONEN-1-OL, (3Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8G7341QJ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (Z)-3-Nonen-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030959 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the ecological significance of cis-3-Nonen-1-ol?

A1: this compound plays a crucial role in insect communication. It acts as an electroantennogram-active compound, eliciting responses in the antennae of insects like the banana stem weevil (Odoiporus longicollis). Research has shown that this compound, in combination with methyl jasmonate and host plant extracts, can significantly enhance the effectiveness of traps for O. longicollis, highlighting its potential for pest control. []

Q2: How does this compound interact with bacteria?

A2: While this compound might not possess potent antimicrobial activity on its own, it demonstrates a significant ability to disrupt bacterial communication systems, specifically quorum sensing (QS). Studies reveal that it can inhibit violacein production in Chromobacterium violaceum and pyocyanin production in Pseudomonas aeruginosa, indicating its potential to interfere with bacterial virulence and pathogenesis. This QS inhibitory activity makes it a promising candidate for developing novel antibacterial strategies. []

Q3: What safety assessments have been conducted on this compound?

A3: The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment of this compound. [] While the specifics of this assessment are not detailed in the provided abstract, this suggests that the compound's safety profile is under scrutiny, particularly in the context of its use in fragrances.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.